N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide
Description
N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a synthetic isoquinoline derivative characterized by a 6,7-dimethoxy-3,4-dihydroisoquinoline core. Key structural features include a 3-chlorophenyl carboxamide group at position 2 and a 4-ethylphenoxy methyl substituent at position 1 (Figure 1).
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4/c1-4-18-8-10-22(11-9-18)34-17-24-23-16-26(33-3)25(32-2)14-19(23)12-13-30(24)27(31)29-21-7-5-6-20(28)15-21/h5-11,14-16,24H,4,12-13,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGXCIRCFKSHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates elements that suggest possible biological activities, particularly in the realm of neuropharmacology and cancer research. This article aims to explore the biological activity of this compound, providing insights from various studies and synthesizing findings into a coherent overview.
The compound's molecular formula is with a molecular weight of 480.99 g/mol. Its structure includes a dihydroisoquinoline core, which is often associated with various biological activities including antitumor and neuroprotective effects.
| Property | Value |
|---|---|
| Molecular Formula | C27H29ClN2O4 |
| Molecular Weight | 480.99 g/mol |
| IUPAC Name | This compound |
| Purity | ≥ 95% |
Neuropharmacological Effects
Research has indicated that compounds similar to this compound exhibit significant interactions with neurotransmitter systems. Specifically, the presence of a chlorophenyl group suggests potential activity as a dopamine receptor antagonist. Studies on related compounds have shown that modifications around the isoquinoline structure can enhance binding affinity to dopamine receptors, which may be relevant for treating conditions like schizophrenia or Parkinson's disease .
Case Study: Dopamine D(3) Receptor Antagonism
A study focused on dopamine D(3) receptor antagonists demonstrated that certain structural modifications lead to increased selectivity and potency. For instance, the introduction of ethyl and methoxy groups at specific positions on the isoquinoline skeleton enhanced receptor binding . This suggests that this compound could similarly exhibit favorable neuropharmacological properties.
Antitumor Activity
The compound's structure also indicates potential antitumor activity. Isoquinoline derivatives have been documented to possess anticancer properties through various mechanisms including apoptosis induction and inhibition of cell proliferation. For example, compounds with similar structural motifs have shown efficacy against several cancer cell lines in vitro .
Research Findings
A comparative analysis of isoquinoline derivatives revealed that those with methoxy substitutions exhibited enhanced cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The mechanism was attributed to their ability to induce oxidative stress and disrupt mitochondrial function .
Table 2: Biological Activities of Related Compounds
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Properties
Research indicates that isoquinoline derivatives exhibit significant anticancer activity. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that modifications in the isoquinoline structure can enhance cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
2. Neuroprotective Effects
The compound has been evaluated for neuroprotective properties, which are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Isoquinoline derivatives are known to modulate neurotransmitter levels and exhibit antioxidant activities, potentially protecting neuronal cells from oxidative stress .
3. Antimicrobial Activity
There is emerging evidence that compounds similar to N-(3-chlorophenyl)-1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide possess antimicrobial properties. They have been tested against various bacterial strains and fungi, showing promise as potential therapeutic agents against infections .
Pharmacological Applications
1. Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor for certain kinases or proteases that play a role in cancer progression or inflammatory responses .
2. Drug Development
As a lead compound, this compound serves as a scaffold for the development of new drugs with enhanced efficacy and reduced side effects. Its structural features allow for modifications that can optimize pharmacokinetic properties and target specificity .
Agricultural Applications
1. Insecticidal Properties
Research has indicated that derivatives of isoquinoline can exhibit insecticidal activity. The compound may be effective in controlling pest populations in agricultural settings, thus contributing to sustainable agriculture practices .
2. Herbicidal Activity
The potential herbicidal properties of this compound have also been studied. Its effectiveness in inhibiting weed growth could provide an alternative to traditional herbicides, promoting environmentally friendly farming methods .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Isoquinoline Derivatives
The 6,7-dimethoxy-3,4-dihydroisoquinoline scaffold is shared with several structurally related compounds (Table 1).
Table 1: Structural Comparison of Key Analogues
Key Observations:
Position 1 Modifications: The target compound’s (4-ethylphenoxy)methyl group enhances lipophilicity compared to simpler substituents like methyl (6f) or phenyl (6g). This may improve membrane permeability but could reduce aqueous solubility .
Position 2 Modifications :
- The N-(3-chlorophenyl)carboxamide group distinguishes the target from analogues like 6f (ethoxycarbonyl) and 6g (acetyl). The electron-withdrawing chlorine atom may enhance electrophilicity, affecting binding affinity or metabolic stability .
- In the carbothioamide analogue (), sulfur replaces oxygen in the carboxamide group. This substitution increases polarizability and alters hydrogen-bonding capacity, which could modulate target engagement or pharmacokinetics .
Physicochemical Properties (Inferred)
- Lipophilicity: The 3-chlorophenyl and ethylphenoxy groups likely increase logP compared to 6f (ethoxycarbonyl) or 6g (acetyl), favoring CNS penetration but complicating formulation.
- Solubility : Methoxy groups (positions 6,7) enhance solubility, but bulky aromatic substituents may counteract this effect.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
